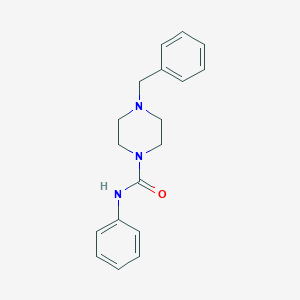![molecular formula C20H8O5 B282083 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone, also known as BNIT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BNIT is a member of the isochromene family and is structurally similar to other isochromene compounds that have been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone is not fully understood, but it is believed to act through multiple pathways. 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone has been found to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It has also been found to modulate the expression of genes involved in these processes. Additionally, 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone has been found to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone has been found to exhibit a range of biochemical and physiological effects in preclinical studies. Some of the key effects include:
1. Anti-inflammatory effects: 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various tissues.
2. Anti-cancer effects: 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone has been found to induce apoptosis in cancer cells and inhibit their growth, potentially leading to tumor regression.
3. Neuroprotective effects: 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone has been found to protect neuronal cells from oxidative stress and neurotoxicity, potentially preventing or slowing the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound with high purity. Additionally, 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone has been found to exhibit potent therapeutic properties in preclinical studies, making it an attractive target for further research. However, there are also some limitations to using 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone in lab experiments. For example, the exact mechanism of action of 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone is not fully understood, which may make it difficult to design experiments to test its therapeutic properties. Additionally, more research is needed to determine the safety and efficacy of 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone in humans.
Zukünftige Richtungen
There are several potential future directions for research on 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone. Some of the key areas of interest include:
1. Further elucidation of the mechanism of action of 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone: More research is needed to fully understand how 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone exerts its therapeutic effects, which could help in the design of more targeted therapies.
2. Development of 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone derivatives: Derivatives of 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone could be developed to improve its potency, selectivity, and pharmacokinetic properties.
3. Clinical trials in humans: More research is needed to determine the safety and efficacy of 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone in humans, which could pave the way for its use as a therapeutic agent in various diseases.
4. Investigation of 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone in other disease models: 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone has shown promise in preclinical studies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Further research is needed to determine its potential in other disease models.
In conclusion, 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it an attractive target for further research. While more research is needed to fully understand its mechanism of action and determine its safety and efficacy in humans, 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone holds great promise as a potential therapeutic agent in various diseases.
Synthesemethoden
4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone can be synthesized through a multi-step process starting from 2,3-naphthalenedicarboxylic acid. The first step involves the conversion of 2,3-naphthalenedicarboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-naphthol in the presence of a base to form the desired product, 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone. The synthesis method has been optimized to produce high yields of 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone with high purity.
Wissenschaftliche Forschungsanwendungen
4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone has been found to possess a range of potential therapeutic properties, making it an attractive target for scientific research. Some of the key areas of research include:
1. Anti-inflammatory properties: 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone has been found to possess potent anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2. Anti-cancer properties: 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone has shown promising results in preclinical studies as a potential anti-cancer agent. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
3. Neuroprotective properties: 4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone has been found to protect neuronal cells from oxidative stress and neurotoxicity, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C20H8O5 |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
15-oxapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(21),2(11),4,6,8,12,17,19-octaene-3,10,14,16-tetrone |
InChI |
InChI=1S/C20H8O5/c21-17-9-4-1-2-5-10(9)18(22)16-11-6-3-7-12-15(11)14(8-13(16)17)20(24)25-19(12)23/h1-8H |
InChI-Schlüssel |
NFGIFSRISYKVJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C5C(=CC=C4)C(=O)OC(=O)C5=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C5C(=CC=C4)C(=O)OC(=O)C5=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)

![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)








![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)
